
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride is an organic compound with significant relevance in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to a dichloroaniline structure, which is further stabilized as a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,4-dichloroaniline hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with formaldehyde and hydrogen chloride gas. The reaction proceeds under acidic conditions, leading to the formation of the desired hydrochloride salt. The reaction can be summarized as follows:
Starting Material: 3,4-dichloroaniline
Reagents: Formaldehyde, Hydrogen chloride gas
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Aminomethyl)-3,4-dichloroaniline hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dichloroaniline moiety can participate in various chemical reactions, altering the compound’s behavior in biological systems.
相似化合物的比较
Similar Compounds
- 2-(Aminomethyl)-5-chloroaniline hydrochloride
- 2-(Aminomethyl)-4-chloroaniline hydrochloride
- 2-(Aminomethyl)-3,5-dichloroaniline hydrochloride
Uniqueness
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride is unique due to the specific positioning of the chlorine atoms on the aniline ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds.
属性
分子式 |
C7H9Cl3N2 |
|---|---|
分子量 |
227.5 g/mol |
IUPAC 名称 |
2-(aminomethyl)-3,4-dichloroaniline;hydrochloride |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-5-1-2-6(11)4(3-10)7(5)9;/h1-2H,3,10-11H2;1H |
InChI 键 |
PAMKJGRJSKYQAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N)CN)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Pyrido[2,1-a][2]benzazocine](/img/structure/B12960515.png)

![N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B12960532.png)

![(3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960539.png)

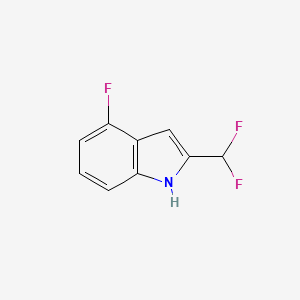
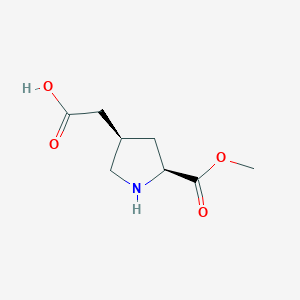
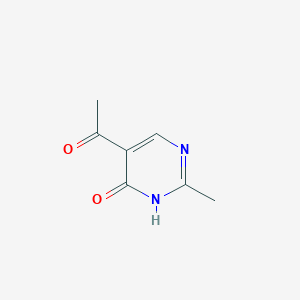
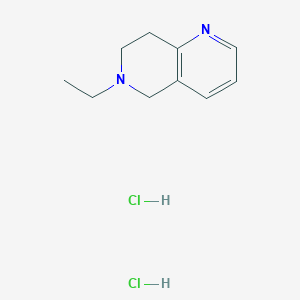

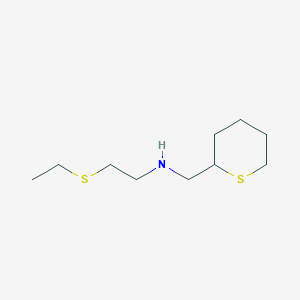
![9-Chloro-5H-benzo[b]carbazole](/img/structure/B12960575.png)
